N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Description
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine group (NH-NH2)
Properties
Molecular Formula |
C15H9Br3N4O7 |
|---|---|
Molecular Weight |
597.0 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H9Br3N4O7/c16-8-2-10(17)15(11(18)3-8)29-6-13(23)20-19-5-7-1-9(21(25)26)4-12(14(7)24)22(27)28/h1-5,24H,6H2,(H,20,23)/b19-5+ |
InChI Key |
PSCCEBGRZXTDAR-PTXOJBNSSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route can be described as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-hydroxy-3,5-dinitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial-scale synthesis would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Substitution: The bromine atoms in the tribromophenoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It is studied for its potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. Additionally, the presence of nitro and bromine groups enhances its reactivity, enabling it to interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3,5-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both nitro and bromine groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
